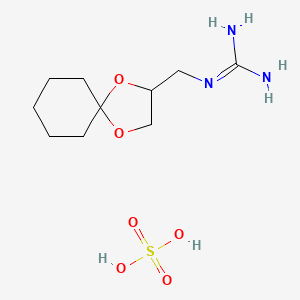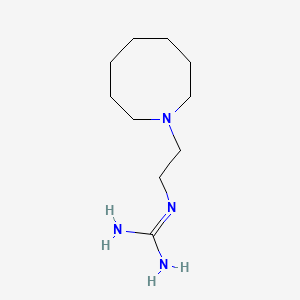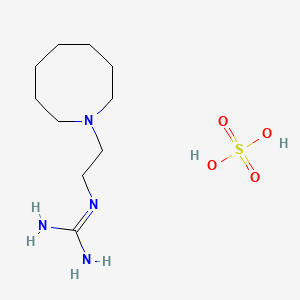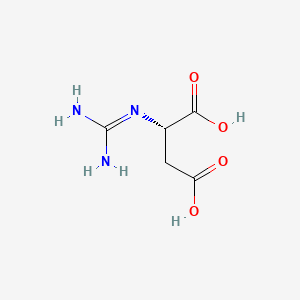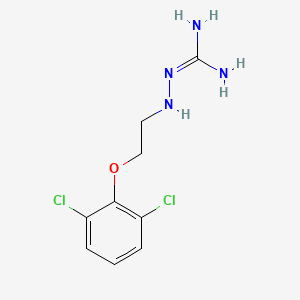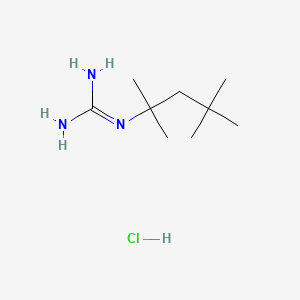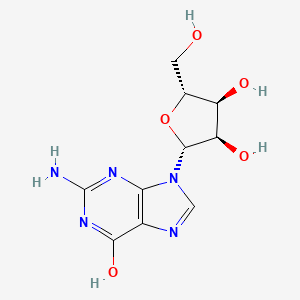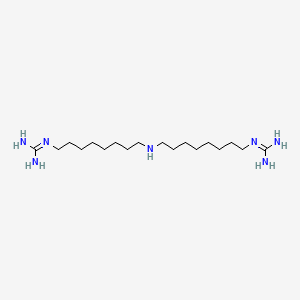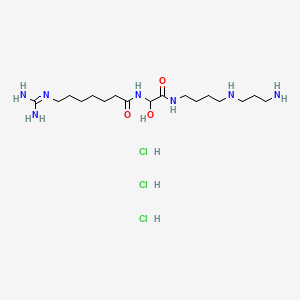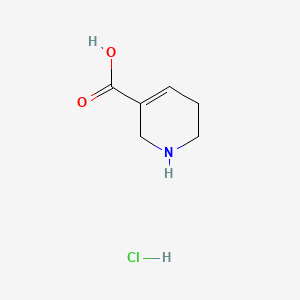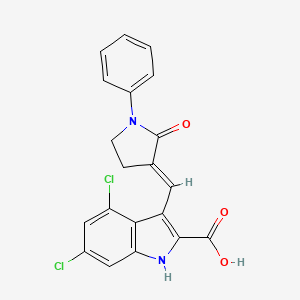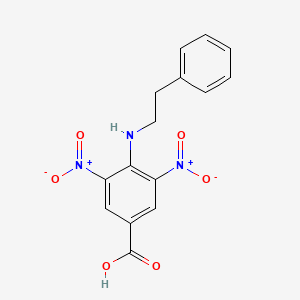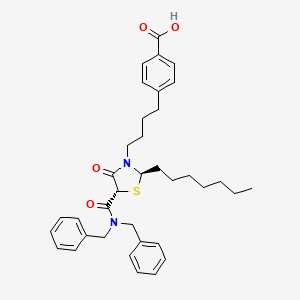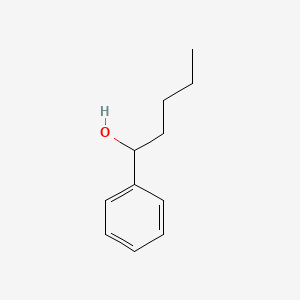
Fenipentol
Overview
Description
Mechanism of Action
Target of Action
Fenipentol is primarily an orally active choleretic agent . Choleresis is the process of bile production by the liver The primary targets of this compound are therefore likely to be the cells in the liver responsible for bile production.
Mode of Action
This compound plays an important role in the release of secretin, gastrin, and pancreatic secretion of bicarbonate and protein . Secretin and gastrin are hormones that regulate various aspects of digestion, including the production of gastric acid and pancreatic enzymes. Bicarbonate is crucial for neutralizing stomach acid in the duodenum, and proteins are essential components of digestive enzymes .
Pharmacokinetics
Given that it is an orally active agent , it can be inferred that it is well-absorbed in the gastrointestinal tract and likely undergoes hepatic metabolism.
Result of Action
This compound increases the secretory volume of pancreatic juice and the output of protein in rats . It also considerably increases biliary secretion . These effects facilitate digestion and the absorption of nutrients in the gastrointestinal tract.
Biochemical Analysis
Biochemical Properties
Fenipentol is involved in biochemical reactions within the body. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to stimulate plasma secretion and exocrine pancreatic secretion . It also has the property of Cholagogues and Choleretics .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating the activity of specific neurotransmitters in the brain, particularly gamma-Aminobutyric acid (GABA) . By enhancing GABAergic activity, this compound helps to stabilize neuronal firing and prevent the abnormal electrical activity that leads to seizures .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. More specifically, this compound appears to act as a positive allosteric modulator of the GABA-A receptor, thereby increasing the receptor’s affinity for GABA . This results in increased chloride ion influx and hyperpolarization of the neuron, making it less likely to fire excessively .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on neuronal excitability, which could potentially have long-term effects on cellular function .
Metabolic Pathways
It is known that this compound interacts with GABA-A receptors, suggesting that it may be involved in the GABAergic signaling pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fenipentol can be synthesized through the reduction of 1-phenylpentan-1-one using sodium borohydride (NaBH₄) as a reducing agent. The reaction is typically carried out in an ethanol solvent at room temperature. The reduction process converts the ketone group into a hydroxyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
Fenipentol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1-phenylpentan-1-one using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: As mentioned earlier, this compound is synthesized through the reduction of 1-phenylpentan-1-one.
Substitution: This compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in ethanol.
Substitution: Various nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 1-phenylpentan-1-one.
Reduction: this compound.
Substitution: Depending on the nucleophile used, products such as halogenated or aminated derivatives of this compound.
Scientific Research Applications
Fenipentol has garnered attention in various scientific research fields due to its diverse applications:
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1-butanol: Similar structure but with a shorter carbon chain.
1-Phenyl-1-hexanol: Similar structure but with a longer carbon chain.
Benzyl alcohol: Lacks the additional carbon chain present in fenipentol.
Uniqueness
This compound’s unique combination of choleretic and antiepileptic properties sets it apart from other similar compounds. Its ability to modulate GABAergic activity and inhibit sodium channels makes it a potent candidate for treating epilepsy and related disorders .
Properties
IUPAC Name |
1-phenylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-2-3-9-11(12)10-7-5-4-6-8-10/h4-8,11-12H,2-3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGORFFCBUIFIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4046818 | |
| Record name | Fenipentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
583-03-9 | |
| Record name | 1-Phenyl-1-pentanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=583-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenipentol [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | fenipentol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, .alpha.-butyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fenipentol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4046818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenipentol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.632 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENIPENTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X3FZE77O60 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

